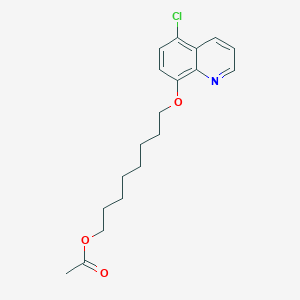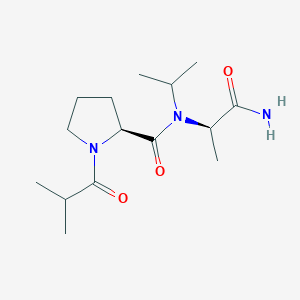
(S)-N-((R)-1-Amino-1-oxopropan-2-yl)-1-isobutyryl-N-isopropylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(®-1-Amino-1-oxopropan-2-yl)-1-isobutyryl-N-isopropylpyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a pyrrolidine ring and multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(®-1-Amino-1-oxopropan-2-yl)-1-isobutyryl-N-isopropylpyrrolidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the isobutyryl and isopropyl groups. The final step involves the incorporation of the amino and oxo functional groups under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(®-1-Amino-1-oxopropan-2-yl)-1-isobutyryl-N-isopropylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can convert oxo groups to hydroxyl groups or remove oxygen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (S)-N-(®-1-Amino-1-oxopropan-2-yl)-1-isobutyryl-N-isopropylpyrrolidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biology, this compound is studied for its potential role in biochemical pathways and its interactions with enzymes and receptors. It may serve as a probe to investigate the function of specific proteins or as a lead compound for developing new therapeutics.
Medicine
In medicine, (S)-N-(®-1-Amino-1-oxopropan-2-yl)-1-isobutyryl-N-isopropylpyrrolidine-2-carboxamide is explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-N-(®-1-Amino-1-oxopropan-2-yl)-1-isobutyryl-N-isopropylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and amino acid analogs. Examples are:
- ®-N-((S)-1-Amino-1-oxopropan-2-yl)-1-isobutyryl-N-isopropylpyrrolidine-2-carboxamide
- (S)-N-(®-1-Amino-1-oxopropan-2-yl)-1-acetyl-N-isopropylpyrrolidine-2-carboxamide
Uniqueness
What sets (S)-N-(®-1-Amino-1-oxopropan-2-yl)-1-isobutyryl-N-isopropylpyrrolidine-2-carboxamide apart is its specific stereochemistry and functional group arrangement. These features confer unique reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H27N3O3 |
|---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
(2S)-N-[(2R)-1-amino-1-oxopropan-2-yl]-1-(2-methylpropanoyl)-N-propan-2-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H27N3O3/c1-9(2)14(20)17-8-6-7-12(17)15(21)18(10(3)4)11(5)13(16)19/h9-12H,6-8H2,1-5H3,(H2,16,19)/t11-,12+/m1/s1 |
InChI Key |
BOYARCJBFKFJLB-NEPJUHHUSA-N |
Isomeric SMILES |
C[C@H](C(=O)N)N(C(C)C)C(=O)[C@@H]1CCCN1C(=O)C(C)C |
Canonical SMILES |
CC(C)C(=O)N1CCCC1C(=O)N(C(C)C)C(C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


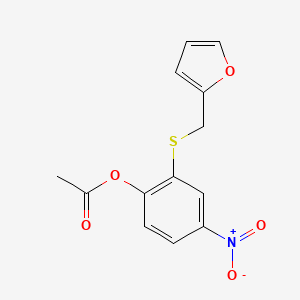
![4-Hydroxy-N-(endo-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)quinoline-3-carboxamide](/img/structure/B12902693.png)

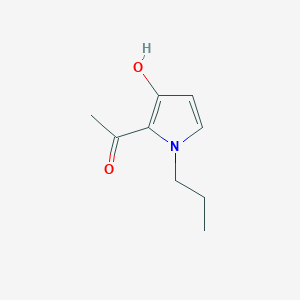

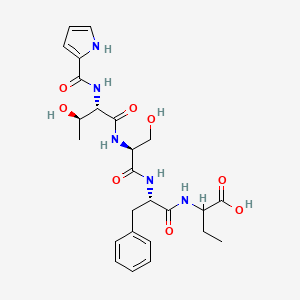
![2-[(4-Chlorophenyl)methyl]-1-benzofuran](/img/structure/B12902723.png)
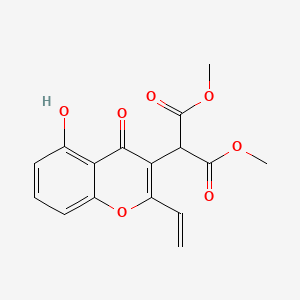
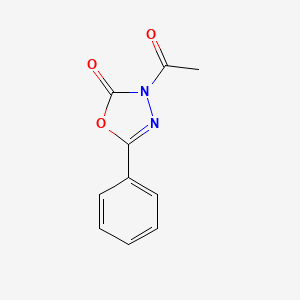
![2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12902737.png)
![ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12902743.png)

![Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-](/img/structure/B12902756.png)
